DL-Methamphetamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in ethanol, diethyl ether

Miscible with chloroform

9.28e-01 g/L

Canonical SMILES

Isomeric SMILES

Neuropharmacological Studies

One area of research involving DL-Meth focuses on its effects on the central nervous system (CNS). Researchers are interested in how DL-Meth impacts the release of neurotransmitters like dopamine and norepinephrine. These chemicals play a role in functions like movement, motivation, and reward. By studying the effects of DL-Meth, researchers can gain insights into how these neurotransmitters influence behavior and physiology )

Animal Models of Diseases

DL-Meth has also been used in some animal models of diseases like Parkinson's disease and narcolepsy. In these studies, researchers investigate how DL-Meth might influence symptoms or underlying mechanisms of these conditions. It's important to understand that these studies are conducted with close regulation and don't necessarily translate to treatments for humans. )

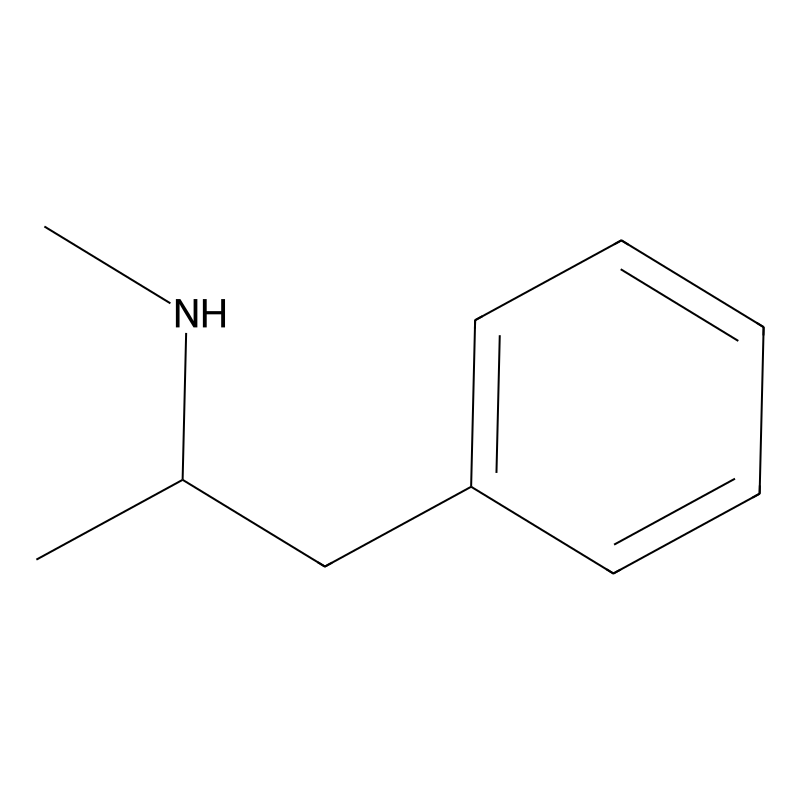

DL-Methamphetamine is a synthetic compound classified as a central nervous system stimulant. It exists as a racemic mixture of two enantiomers: dextromethamphetamine (D-methamphetamine) and levomethamphetamine (L-methamphetamine). D-methamphetamine is the more pharmacologically active form, primarily responsible for the stimulant effects associated with methamphetamine use, while L-methamphetamine has limited psychoactive properties and is sometimes used in over-the-counter medications . The chemical structure of DL-methamphetamine is represented by the molecular formula , with a molecular weight of approximately 149.2 g/mol .

In its free base form, DL-methamphetamine is a clear, colorless liquid, while its hydrochloride salt appears as white crystalline powder or crystals that are soluble in water and ethanol .

- Reductive Amination: This process involves the reaction of phenylacetone with methylamine under reducing conditions to yield DL-methamphetamine. The reaction can proceed via the formation of an iminium ion intermediate, which is subsequently reduced to yield the final product .

- Hydroxylation: Methamphetamine can be metabolized in the body through pathways such as aromatic para-hydroxylation and aliphatic hydroxylation, leading to metabolites like 4-hydroxymethamphetamine and amphetamine .

- Racemization: The conversion between D- and L-isomers can occur under certain conditions, particularly in illicit production settings where discarded L-methamphetamine may be racemized back to a mixture for further processing .

DL-Methamphetamine exhibits significant biological activity primarily through its action on neurotransmitter systems in the brain. The D-isomer acts as a potent agonist at trace amine-associated receptor 1 (TAAR1), which modulates dopamine release and inhibits monoamine transporters such as the dopamine transporter (DAT) and norepinephrine transporter (NET) .

Key effects include:

- Increased Dopamine Release: D-methamphetamine promotes the efflux of dopamine from presynaptic neurons into the synaptic cleft, leading to heightened dopaminergic activity associated with euphoria and increased energy levels .

- Neurotoxicity: Chronic use can lead to neurotoxic effects characterized by reductions in grey matter volume and alterations in brain function, contributing to cognitive deficits and mental health issues .

The synthesis of DL-methamphetamine can be achieved through several methods:

- Leuckart Reaction: Involves reacting phenylacetone with N-methylformamide to produce methamphetamine via an iminium cation intermediate.

- Reductive Amination: This method uses methylamine in conjunction with reducing agents to convert phenylacetone directly into methamphetamine .

- BMK Method: A more industrial approach utilizing benzyl methyl ketone (BMK) where reductive amination leads to a racemic mixture that necessitates separation techniques to isolate the desired D-isomer .

DL-Methamphetamine has limited therapeutic applications. The D-isomer is used in medical settings for conditions such as attention deficit hyperactivity disorder (ADHD) and obesity under strict regulation due to its potential for abuse. It is marketed under various brand names, including Desoxyn . The L-isomer has been used in some over-the-counter medications but lacks significant therapeutic benefits compared to its counterpart.

Research indicates that DL-methamphetamine interacts with multiple receptor systems:

- Dopaminergic System: Primarily affects dopamine pathways, enhancing release and inhibiting reuptake.

- Sigma Receptors: Activation of sigma receptors may contribute to neurotoxic effects by promoting hyperthermia and increasing oxidative stress within neural tissues .

- Calcium Signaling: Methamphetamine influences intracellular calcium levels, which can affect various signaling pathways involved in neurotransmitter release .

DL-Methamphetamine shares structural similarities with several other compounds within the phenethylamine family. Below are some notable comparisons:

| Compound | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Amphetamine | High | Stimulant; affects dopamine release | Less potent than D-methamphetamine |

| Methylenedioxymethamphetamine | Moderate | Entactogen; affects serotonin | Known for empathogenic effects; often referred to as MDMA |

| Ephedrine | Moderate | Stimulant; bronchodilator | Used medically for asthma; less potent CNS effects |

| L-Methamphetamine | High | Limited stimulant effects | Often used in over-the-counter medications |

DL-Methamphetamine's unique profile lies in its potent stimulant properties primarily attributed to the D-isomer, while its racemic nature allows for different pharmacological actions compared to other related compounds.

Physical Description

Color/Form

White crystalline powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Flash Point

Heavy Atom Count

Taste

Odor

Odorless

Decomposition

Melting Point

UNII

Drug Indication

FDA Label

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Methamphetamine is included in the database.

Methamphetamine also is used as an adjunct to psychological, educational, social, and other remedial measures in the treatment of attention deficit hyperactivity disorder (ADHD).

Methamphetamine has been used as an adjunct to caloric restriction in the short-term (i.e., a few weeks) treatment of exogenous obesity. However, short-term or intermittent therapy with methamphetamine is unlikely to maintain a long-term benefit, and prolonged administration of methamphetamine for the treatment of obesity is not indicated.

Vet: to stimulate central & sympathetic nervous systems to overcome depression, incr blood pressure by vasoconstriction, & as antidote to barbiturate overdosage. Resp stimulant. Reliability as post-anesthetic analeptic has been questioned. ... Orally, as anorexiant & as mood elevator in dogs. /Methamphetamine hydrochloride/

Mechanism of Action

Appears to exert most or all of its effect in the CNS by causing release of biogenic amines, especialy norepinephrine and dopamine, from storage sites in nerve terminals. It may also slow down catecholamine metabolism by inhibiting monoamine oxidase. The toxic effects of methamphetamine on dopamine and serotonergic neurons have recently been linked to the endogenous formation of c-hydroxy dopamine and 5, 7 dihydrotryptamine, respectively. The ability of methamphetamine to both release dopamine and serotonin as well as to inhibit monoamine oxidase activity leads to the non-enzymatic oxidation of dopamine and serotonin. Methamphetamine induced neuronal damage is mediated by the production of free radicals. This drug causes a long lasting depletion of dopamine and serotonin in the striatum and that pre-treatment alteration of this effect by four different antioxidants, as well as an inhibitor of superoxidase dismutase, indicate that oxygen free radicals have a role in methamphetamine induced neurotoxicity.

Impurities

Absorption Distribution and Excretion

Excretion occurs primarily in the urine, the rate of which is dependent on urine pH. Between 30-54% of an oral dose is excreted in urine as unchanged methamphetamine and 10-23% as unchanged amphetamine. Following an intravenous dose, 45% is excreted as unchanged parent drug and 7% amphetamine.

Methamphetamine is readily absorbed from the GI tract and effects persist for 6-12 hours but may continue up to 24 hr after large doses. /Methamphetamine hydrochloride/

Single pharmacological doses of amphetamines (ie, 10-25 mg) given to human volunteers produce peak plasma levels within 1-2 hr & are rapidly absorbed from the GI tract. Amphetamine absorption usually is complete by 4-6 hr. The illicit use of amphetamines ... by insertion into the vagina (termed "balling") before intercourse suggests that these compounds are also absorbed through mucosal surfaces. ... Methamphetamine ... /has/ absorption characteristics similar to those of amphetamines. ... Sustained release prepn are avail as resin-bound rather than soluble salts. These compounds display reduced peak blood levels compared with std amphetamine prepn, but total bioavailability & time to peak levels remain similar. Pharmacokinetics in overdose are not well described.

Methamphetamine is eliminated principally in urine. Urinary excretion of the drug is pH dependent, and excretion is enhanced in acidic urine. Following oral administration of methamphetamine hydrochloride, approximately 62% of the administered dose is excreted in urine within the first 24 hours, with metabolites and unchanged drug accounting for about two-thirds and one-third, respectively, of the recovered drug.

Methamphetamine hydrochloride has been measured in human sweat at a median range of 63.0 (low dose 16.8-175) and 307 (high dose 199-607) ng per patch(1). /Methamphetamine hydrochloride/

/MILK/ Amphetamines are distributed into milk. Therefore, nursing should be avoided during therapy with amphetamines.

Metabolism Metabolites

Methamphetamine is metabolized in the liver by aromatic hydroxylation, N-dealkylation, and deamination; at least 7 metabolites have been identified in urine.

A species difference was found in a study of the metabolism of methamphetamine, (+/-)-2-methylamino-1-phenylpropane. In man, 22% of an oral dose was excreted into urine unchanged, & 15% of the dose was excreted as 4-hydroxymethamphetamine. After ip admin to rat, 4-hydroxymethamphetamine was principal urinary metabolite (31% of dose), together with 4-hydroxynorephedrine (16%) & unchanged drug (11% of dose). In the guinea pig an ip dose was extensively metabolized to benzoic acid & its glycine & glucuronic acid conjugates.

In vivo metab of N-alkylated amphetamines in rat produced 4-hydroxy- & 4-hydroxy-3-methoxy-metabolites. Relative quantities of phenolic metabolites formed were dependent upon the length of the N-alkyl substituent.

Metamphetamine has known human metabolites that include Amphetamine and 4-Hydroxymethamphetamine.

Hepatic. The primary site of metabolism is in the liver by aromatic hydroxylation, N-dealkylation and deamination. At least seven metabolites have been identified in the urine, with the main metabolites being amphetamine (active) and 4-hydroxymethamphetamine. Other minor metabolites include 4-hydroxyamphetamine, norephedrine, and 4-hydroxynorephedrine. Route of Elimination: Excretion occurs primarily in the urine, the rate of which is dependent on urine pH. Between 30-54% of an oral dose is excreted in urine as unchanged methamphetamine and 10-23% as unchanged amphetamine. Following an intravenous dose, 45% is excreted as unchanged parent drug and 7% amphetamine. Half Life: The biological half-life has been reported in the range of 4 to 5 hours.

Associated Chemicals

Wikipedia

Atrasentan

FDA Medication Guides

Drug Warnings

Adults: Sudden deaths, stroke, and myocardial infarction have been reported in adults taking stimulant drugs at usual doses for ADHD. Although the role of stimulants in these adult cases is also unknown, adults have a greater likelihood than children of having serious structural cardiac abnormalities, cardiomyopathy, serious heart rhythm abnormalities, coronary artery disease, or other serious cardiac problems. Adults with such abnormalities should also generally not be treated with stimulant drugs.

Children and Adolescents: Sudden death has been reported in association with CNS stimulant treatment at usual doses in children and adolescents with structural cardiac abnormalities or other serious heart problems. Although some serious heart problems alone carry an increased risk of sudden death, stimulant products generally should not be used in children or adolescents with known serious structural cardiac abnormalities, cardiomyopathy, serious heart rhythm abnormalities, or other serious cardiac problems that may place them at increased vulnerability to the sympathomimetic effects of a stimulant drug.

Tolerance to the anorectic effect usually develops within a few weeks. When this occurs, the recommended dose should not be exceeded in an attempt to increase the effect; rather, the drug should be discontinued.

For more Drug Warnings (Complete) data for d-METHAMPHETAMINE (16 total), please visit the HSDB record page.

Biological Half Life

The biologic half-life of methamphetamine reportedly is 4-5 hours.

Use Classification

Methods of Manufacturing

Prepared from phenylacetone and methylamine or from (-)-ephedrine.

General Manufacturing Information

Illicit methamphetamine may be synthesized by a method that involves the reaction of lead acetate and phenylacetic acid to form phenyl-2-propanone, a precursor methamphetamine in the amalgam process.

Analytic Laboratory Methods

The concentrations of 17 drugs of abuse, including cocaine, several amphetamines, opioid drugs, and 2 metabolites-benzoylecgonine, a metabolite of cocaine, and 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrolidine, a metabolite of methadone-were investigated in an urban watershed that is heavily impacted by discharges of municipal wastewater. The artificial sweetener sucralose was also monitored as a persistent tracer of contamination from municipal wastewater. Monitoring was conducted in a municipal wastewater treatment plant (WWTP) and at sites upstream and downstream of the WWTP discharge, as well as in a drinking water treatment plant (DWTP) located 19 km downstream of the WWTP discharge that withdraws raw water from the river. Drug concentrations were monitored with polar organic chemical integrative samplers deployed for 2 wk in the river and in the WWTP and DWTP. Several of the investigated compounds exhibited a decrease in concentration with distance downstream from the wastewater discharge into the river, but there was little attenuation of sucralose, cocaine, benzoylecgonine, morphine, acetylmorphine, acetylcodeine, and oxycodone. Heroin and methadone were not detected at any sample locations. Amphetamine, methamphetamine, 3,4-methylenedioxy-methamphetamine, and 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrolidine were not detected in the samples collected at the drinking water intake. Many of the drugs of abuse were not removed effectively in the DWTP, including cocaine, benzoylecgonine, methylenedioxyamphetamine, ephedrine, and several prescription opioids, most probably because the DWTP was operating at or above its rated treatment capacity. These data indicate that there can be transport of drugs of abuse from wastewater sources into drinking water in urban watersheds.

BACKGROUND: Wastewater analysis is a new approach developed to estimate drug (of abuse) consumption in large communities, such as cities or even whole countries. AIMS: This paper presents data on the loads of amphetamine and methamphetamine measured in ten wastewater treatment plants in different parts of a German federal state. It provides an estimation of the intensity of the consumption and a comparison to other regions in Germany and Europe. METHODS: Consumption of amphetamine and methamphetamine was estimated by analysis of drug residues in composite 24 hr samples of wastewater after mechanical treatment over one week by liquid chromatography-high resolution tandem mass spectrometry. Samples were collected from the inlet of ten wastewater treatment plants (WWTP) in the federal state of Saarland, representing bigger cities (>200,000 inhabitants), medium sized cities (>50,000 inhabitants), small cities (>25,000 inhabitants), and villages (<25,000 inhabitants). In each WWTP, samples were taken daily for seven consecutive days in July 2014. RESULTS: We observed differences of amphetamine versus methamphetamine loads (expressed as mg/day/1000 inhabitants): Amphetamine loads were much higher in all tested WWTPs indicating a low prevalence of methamphetamine abuse in the federal state of Saarland at the tested period. These findings are in line with previous reports about the distribution of amphetamine and methamphetamine in Germany and Europe. CONCLUSIONS: The approach confirms that wastewater analysis can provide valuable data about the abuse pattern of drugs of abuse in cities and larger areas. It can be useful for planning interventions aimed at specific areas and substances.

A method was developed for the analysis of amphetamines and cocaine (Coc) in wastewater samples using liquid chromatography coupled with tandem mass spectrometry (LC-MS-MS). Seven stimulant-type drugs and metabolites were analyzed. These drugs included amphetamine (Amp), methamphetamine (Meth), methylenedioxyamphetamine (MDA), methylenedioxymethamphetamine (MDMA), methylenedioxyethylamphetamine (MDEA), Coc and benzoylecgonine (BE, the major metabolite of Coc). These drugs were chosen because of their widespread use. Wastewater samples were collected at both the Oxford Waste Water Treatment Plant in Oxford, Mississippi (MS) and the University Wastewater Treatment Plant in University, MS. Samples were collected on weekends in which the Ole Miss Rebel football team held home games (Vaught-Hemingway Stadium, University, MS 38677). The collected samples were analyzed using a validated method and found to contain Amp, Meth, MDMA, Coc and BE. The concentrations of Amp and BE significantly rose in the university wastewater during football games.

For more Analytic Laboratory Methods (Complete) data for d-METHAMPHETAMINE (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

A rapid & simple hemaglutination inhibition test is described for the mass screening of urine samples containing methamphetamine. The antiserum prepared was specific for methamphetaine.

The reverse phase high performance liquid chromatographic was used in the forensic identification of methamphetamine in urine & feces. Calibration curves revealed a linear relation over 0.05 to 1.00 mg/mL. Ephedrine did not interfere with the measurement. The method was rapid & simple compared to the gas chromatography method.

A radioimmunoassay method is described for the detection of methamphetamine in urinary specimens.

For more Clinical Laboratory Methods (Complete) data for d-METHAMPHETAMINE (10 total), please visit the HSDB record page.

Storage Conditions

Interactions

College age subjects learned & recalled a series of word lists prior to being injected with 0.2 or 0.3 mg/kg methamphetamine, 8 mg/kg scopolamine, or a placebo. Following injection, subjects were tested for their free recall & recognition of the words & they completed a short term digit recall task. Subjects who had previously received scopolamine were next injected with either 0.2 mg/kg or 0.3 mg/kg methamphetamine, physostigmine, or placebo, while other subjects received a placebo injection. The memory procedure was then repeated with a 2ND series of word lists. ... Scopolamine & methamphetamine did not affect recall of information learned prior to injection. Scopolamine did, however, impair performance in both the digit recall task & in the second series of memory tests. Physostigmine & methamphetamine alleviated most of the memory deficits & sedation produced by scopolamine. Methamphetamine impaired performance in both the digit recall task & in the 2ND series of memory tests. When given alone, it also produced subjective arousal & small improvement in recall of words learned after injection & large incr in incorrect responding.

Neurologic and circulatory reactions have been reported in patients who have received parenteral methamphetamine concomitantly with monoamine oxidase inhibitor drugs, and fatalities have occurred. Methamphetamine is therefore contraindicated during or within 14 days of administration of monoamine oxidase inhibitors.

Patients receiving concomitant therapy with tricyclic antidepressants and indirect-acting sympathomimetic amines (e.g., amphetamines) should be closely monitored, and dosage carefully adjusted.

For more Interactions (Complete) data for d-METHAMPHETAMINE (9 total), please visit the HSDB record page.